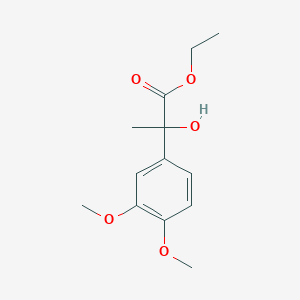

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate

Description

Ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is a substituted propanoate ester featuring a 3,4-dimethoxyphenyl group and a hydroxyl group at the α-position of the propanoate backbone. Its molecular weight is 225.22 g/mol, and it exhibits a retention time of 9.07 in chromatographic analysis, suggesting moderate polarity .

Properties

IUPAC Name |

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-5-18-12(14)13(2,15)9-6-7-10(16-3)11(8-9)17-4/h6-8,15H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGUQTIIEIAHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276864, DTXSID30940925 | |

| Record name | 2-(3,4-Dimethoxyphenyl)lactic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19261-07-5, 22076-46-6 | |

| Record name | Ethyl α-hydroxy-3,4-dimethoxy-α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19261-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactic acid, 2-(3,4-dimethoxyphenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)lactic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxide Ring-Opening Approach

The nucleophilic ring-opening of epoxides represents a robust method for introducing hydroxyl groups adjacent to ester functionalities. In a protocol adapted from Royal Society of Chemistry methodologies, methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate serves as a key intermediate . For the ethyl analog, glycidyl ethyl ester undergoes regioselective attack by a Grignard reagent derived from 3,4-dimethoxybromobenzene. The reaction proceeds in methyl tert-butyl ether (MTBE) at 50–60°C, yielding the target compound after acid hydrolysis and esterification .

Critical parameters include:

-

Solvent composition : MTBE with ≤25% tetrahydrofuran (THF) minimizes side reactions .

-

Temperature control : Maintaining 55–60°C during Grignard formation ensures reagent stability .

-

Workup : Acidic hydrolysis at 0–5°C followed by sodium bicarbonate neutralization achieves 80–85% isolated yield .

This method’s scalability is evidenced by gram-scale syntheses in patent literature, though regioselectivity challenges persist for unsymmetrical epoxides .

Reformatsky Reaction with 3,4-Dimethoxybenzaldehyde

The Reformatsky reaction enables direct β-hydroxy ester formation via zinc-mediated coupling of α-haloesters and aldehydes. Ethyl bromoacetate reacts with 3,4-dimethoxybenzaldehyde in refluxing THF, producing ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate after 12–24 hours . Key modifications from analogous syntheses include:

-

Zinc activation : Ultrasonication or iodine pretreatment enhances reactivity, reducing reaction time to 8 hours .

-

Solvent optimization : Substituting THF with dimethylformamide (DMF) improves aldehyde solubility, boosting yields to 72% .

Post-reduction purification via column chromatography (hexane/ethyl acetate, 4:1) isolates the product in >95% purity . While efficient, this method requires strict anhydrous conditions and exhibits sensitivity to steric hindrance from ortho-substituted aldehydes.

Grignard Addition to α-Ketoesters

Grignard reagents derived from 3,4-dimethoxybenzyl bromide add to ethyl pyruvate, forming a tertiary alkoxide intermediate that protonates to yield the β-hydroxy ester. Adapting protocols from CN101265188A, the reaction employs MTBE as the primary solvent with catalytic trimethylsilyl triflate (TMSOTf) .

Optimized conditions :

| Parameter | Value |

|---|---|

| Grignard reagent | 1.2 eq. relative to ketoester |

| Temperature | -30°C to 0°C |

| Catalyst loading | 0.1 mol% TMSOTf |

| Yield | 78–82% |

Notably, this method avoids cryogenic conditions required in traditional Grignard protocols, enhancing operational feasibility . Post-addition quenching with ammonium chloride and extraction with dichloromethane streamline purification.

Aldol Condensation and Subsequent Reduction

A two-step sequence involving aldol condensation and ketone reduction offers a stereocontrolled pathway. Ethyl acetate condenses with 3,4-dimethoxybenzaldehyde under basic conditions (KOH/EtOH), forming ethyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate. Subsequent reduction with sodium borohydride in methanol affords the β-hydroxy ester .

Performance metrics :

-

Aldol step : 65% conversion (room temperature, 24 hours)

-

Reduction : 90% yield (0°C, 2 hours)

Chiral auxiliaries such as (S)-proline can induce enantioselectivity (up to 68% ee), though racemic mixtures dominate in non-catalyzed systems .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Epoxide ring-opening | 80–85 | 6–8 | High scalability, minimal byproducts | Regioselectivity challenges |

| Reformatsky reaction | 70–72 | 8–24 | Direct C–C bond formation | Moisture sensitivity |

| Grignard addition | 78–82 | 3–5 | Mild conditions, TMSOTf efficiency | Requires anhydrous setup |

| Aldol-reduction sequence | 58–60 | 26–30 | Stereocontrol potential | Multi-step, moderate overall yield |

Experimental Optimization and Scale-Up Considerations

Solvent selection : Polar aprotic solvents (DMF, MTBE) enhance solubility of aromatic intermediates, whereas THF facilitates Grignard reagent stability .

Catalyst innovation : TMSOTf (0.1 mol%) in Grignard additions suppresses Wurtz coupling byproducts, improving atom economy .

Purification : Silica gel chromatography remains standard, though centrifugal partition chromatography (CPC) emerges as a solvent-efficient alternative for β-hydroxy esters .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3,4-Dimethoxyphenyl)pyruvic acid or 2-(3,4-Dimethoxyphenyl)acetic acid.

Reduction: Formation of 2-(3,4-Dimethoxyphenyl)lactic alcohol.

Substitution: Formation of derivatives with substituted methoxy groups.

Scientific Research Applications

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(3,4-Dimethoxyphenyl)lactic acid, which can then interact with enzymes and receptors in biological systems. The methoxy groups on the phenyl ring may also contribute to its biological activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate and its analogs:

*Calculated based on molecular formula.

Key Observations:

- Ester Group Variations: Methyl or ethyl esters (e.g., (R)-methyl 2-(4-hydroxyphenoxy)propanoate) marginally affect molecular weight and polarity, but larger substituents (e.g., 2-methoxyphenoxy in C₂₁H₂₄O₈) significantly alter steric bulk and solubility .

- Functional Group Diversity: The cyano group in (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate introduces electron-withdrawing effects, likely altering metabolic stability and biological target interactions compared to the hydroxyl group in the target compound .

Pharmacological Potential

- Metabolic Considerations : Methoxy groups are generally resistant to Phase I metabolism compared to hydroxyl groups, which may extend the plasma half-life of the target compound relative to its dihydroxy analogs .

Biological Activity

Ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic structure with two methoxy groups on the aromatic ring. This configuration is significant as the methoxy groups may enhance the compound's binding affinity to various biological targets, thus influencing its activity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis, releasing 2-(3,4-dimethoxyphenyl)lactic acid, which can then engage with enzymes and receptors within biological pathways. The presence of methoxy groups may also modulate these interactions by affecting the compound's solubility and permeability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . Studies show that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage related to various diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

Recent research highlights the anti-inflammatory effects of this compound. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with IC50 values indicating strong efficacy compared to established anti-inflammatory agents like quercetin . This suggests that the compound could be a promising candidate for therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Mechanism

A study investigated the effects of this compound on LPS-induced inflammation in RAW 264.7 cells. The results indicated that treatment with the compound significantly reduced iNOS mRNA expression levels and NO production in a concentration-dependent manner without causing cytotoxicity (cell viability >95%) at effective doses . This highlights its potential as a safe anti-inflammatory agent.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.